Introduction: Unlocking New Chemical Space in Drug Discovery
Introduction: Unlocking New Chemical Space in Drug Discovery
An In-Depth Technical Guide to 3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is relentless. Among the most successful strategies is the use of rigid, three-dimensional structures to explore chemical space beyond the traditional flat, aromatic rings. The 3-azabicyclo[3.1.1]heptane framework has emerged as a particularly valuable building block in this endeavor. Its constrained, bicyclic nature offers a sophisticated alternative to common motifs like piperidine and pyridine, providing chemists with a powerful tool to fine-tune potency, selectivity, metabolic stability, and physicochemical properties.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride. We will delve into its fundamental properties, strategic applications, synthesis, and handling, offering field-proven insights grounded in authoritative scientific literature. The central aim is to illuminate the causality behind its use and to equip scientists with the knowledge to effectively leverage this scaffold in their research and development programs.
Chapter 1: Core Physicochemical Identity
Accurate identification and understanding of a compound's fundamental properties are the bedrock of any successful research campaign. 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride is a well-defined chemical entity, distinguished by its unique bicyclic structure containing a secondary amine and a hydroxyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions.
| Identifier | Value | Source(s) |
| CAS Number | 1389264-28-1 | [1][2][3] |
| Alternate CAS | 2355191-38-5 (endo-isomer) | [4] |
| Molecular Formula | C₆H₁₂ClNO | [1][2][3][5] |
| Molecular Weight | 149.62 g/mol | [1][4][5][6] |
| IUPAC Name | 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride | [2] |
| SMILES | OC1C2CNCC1C2.[H]Cl | [1] |
| InChIKey | HBCBRIDOEJTPIU-UHFFFAOYSA-N | [2][3] |
Physical and Storage Properties:
-
Physical Form: Typically supplied as a solid.
-
Purity: Commercially available with purity levels of 95% or higher.[3][4]
-
Storage: For optimal stability, the compound should be stored at room temperature, sealed in a dry environment to prevent moisture absorption.[5][6]
Chapter 2: The Strategic Value in Medicinal Chemistry: A Bioisostere by Design
The core value of the 3-azabicyclo[3.1.1]heptane scaffold lies in its role as a bioisostere —a structural analog—of piperidine and pyridine, two of the most ubiquitous heterocyclic rings in approved pharmaceuticals.[7][8] By replacing these more flexible or aromatic rings with a rigid, saturated bicyclic system, medicinal chemists can achieve several strategic advantages:
-
Conformational Locking: The rigid framework reduces the number of accessible conformations. This pre-organization of the molecule for binding to its biological target can lead to a significant increase in potency and selectivity by minimizing the entropic penalty of binding.
-
Vectorial Projection: The fixed three-dimensional geometry of the scaffold allows for precise projection of substituent vectors into the binding pocket of a protein. This provides a level of structural control that is difficult to achieve with more flexible rings.
-
Improved Physicochemical Properties: As a saturated, sp³-rich scaffold, it can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. This is a key parameter often associated with improved clinical success rates, as it can lead to better solubility, reduced metabolic liability, and lower promiscuity compared to flat, aromatic systems.[8]
-
Novelty and Patentability: The use of such nonclassical isosteres provides a clear path to generating novel chemical entities with distinct intellectual property profiles.
Caption: Bioisosteric relationship of key scaffolds.
Chapter 3: Synthesis and Chemical Reactivity
The practical utility of a building block is directly tied to its accessibility. Fortunately, efficient and scalable synthetic routes to the 3-azabicyclo[3.1.1]heptane core have been developed.
Core Synthetic Strategy: Intramolecular Cyclization
A prominent and effective approach relies on the intramolecular reaction of a suitably functionalized cyclobutane derivative.[8] This strategy leverages the inherent ring strain of the four-membered ring to facilitate the formation of the second, bridging ring system.
Conceptual Synthetic Workflow:
-
Starting Material: The synthesis often begins with a readily available cyclobutane precursor, such as methyl 3-oxocyclobutanecarboxylate.[8]
-
Introduction of Nitrogen: A key step involves introducing two nitrogen-containing functionalities at the 1 and 3 positions of the cyclobutane ring. A diastereoselective Strecker reaction is one documented method to achieve this, creating an amino-nitrile intermediate.[8]
-
Intramolecular Cyclization: The crucial bicyclic core is then formed. For instance, treatment of the intermediate with strong acid can induce an intramolecular imide formation, yielding a 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.[8]
-
Reduction and Functionalization: The dione intermediate can then be reduced to provide access to various derivatives. Subsequent chemical steps can be used to install the hydroxyl group at the C-6 position, ultimately leading to the target compound after deprotection and salt formation.
Caption: General synthetic workflow for the scaffold.
Reactive Handles for Derivatization
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride possesses two key reactive sites for further chemical elaboration:
-
Secondary Amine (C-3): This nucleophilic site is readily available for reactions such as acylation, alkylation, sulfonylation, and reductive amination, allowing for the attachment of various side chains and functional groups.
-
Secondary Alcohol (C-6): The hydroxyl group can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used in ether and ester linkages.
Chapter 4: Analytical Characterization Protocol
Verifying the identity, purity, and integrity of the compound is a non-negotiable step in research. A combination of standard analytical techniques should be employed.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set to 210 nm (as the scaffold lacks a strong chromophore, detection at low UV is necessary).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride.
-
Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
-
Analysis:
-
Inject 5-10 µL of the sample solution.
-
Run a gradient elution, for example: 5% B for 1 min, then ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 2 minutes.
-
-
Data Interpretation:
-
The purity is calculated by dividing the peak area of the main component by the total area of all observed peaks. The target compound is expected to be a sharp, early-eluting peak due to its polar nature.
-
| Analytical Technique | Expected Observations |
| ¹H NMR | Complex aliphatic region with characteristic signals for the bicyclic protons. A broad signal for the amine proton (N-H) and a signal for the alcohol proton (O-H), which are exchangeable with D₂O. |
| ¹³C NMR | Six distinct signals in the aliphatic region corresponding to the carbon atoms of the bicyclic core. |
| Mass Spectrometry (ESI+) | Detection of the molecular ion [M+H]⁺ corresponding to the free base (C₆H₁₁NO) at m/z ≈ 114.1. |
| Purity (HPLC) | >95% purity is typical for commercially sourced material.[4] |
Chapter 5: Applications and Precedent in Drug Discovery
The true measure of a chemical building block is its successful application. The 3-azabicyclo[3.1.1]heptane scaffold has been featured in several advanced drug discovery programs.
-
Proteolysis-Targeting Chimeras (PROTACs): Researchers have utilized this scaffold to create bridged analogs of thalidomide.[8] In a PROTAC, a rigid linker is crucial for correctly orienting the two ends of the molecule—one that binds the target protein and one that binds an E3 ligase. The defined geometry of the 3-azabicyclo[3.1.1]heptane core makes it an excellent component for such linkers.[8]
-
Metabolic and CNS Disorders: Derivatives of the related 6-azabicyclo[3.1.1]heptane scaffold have been investigated as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[9] Inhibition of this enzyme is a therapeutic strategy for treating metabolic syndrome, type 2 diabetes, obesity, and central nervous system (CNS) disorders like cognitive impairment.[9] This precedent highlights the scaffold's compatibility with targets for complex diseases.
Caption: Role as a foundational block in discovery.
Chapter 6: Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is paramount. The following information is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).[10][11][12]
Hazard Identification:
-
May cause skin irritation (H315).[11]
-
Causes serious eye irritation (H319).[11]
-
Harmful if swallowed (H302).[11]
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][13] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Handling Procedure:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
Conclusion
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride is more than just another chemical building block; it is a strategic tool for overcoming long-standing challenges in drug design. Its rigid, three-dimensional architecture provides a validated solution for medicinal chemists seeking to create potent, selective, and novel therapeutics with improved drug-like properties. By serving as a nonclassical isostere for piperidine and pyridine, it opens doors to new chemical space and intellectual property. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, will empower researchers to fully exploit its potential in the next generation of innovative medicines.
References
-
AA Blocks. (n.d.). 1389264-28-1 | 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride. [Link]
-
Synthonix. (n.d.). 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride. [Link]
-
AccelaChem. (n.d.). 2355191-38-5,endo-3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride. [Link]
-
Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2018). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]
-
Hovor, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
Sources
- 1. aablocks.com [aablocks.com]
- 2. 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride - C6H12ClNO | CSSB00016993726 [chem-space.com]
- 3. Synthonix, Inc > 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride - [A7297] [synthonix.com]
- 4. 2355191-38-5,endo-3-Azabicyclo[3.1.1]heptan-6-ol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 3-Aza-bicyclo[3.1.1]heptan-6-ol hydrochloride - CAS:1389264-28-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1 - Google Patents [patents.google.com]
- 10. capotchem.cn [capotchem.cn]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. aksci.com [aksci.com]
